

screening 2,4-dimethyl-cyclohexanecarboxamide for anticancer activity

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Compound of Interest

Compound Name: Cyclohexanecarboxamide, 2,4-dimethyl-

Cat. No.: B13800729

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Application Note: Screening 2,4-Dimethyl-Cyclohexanecarboxamide for Anticancer Activity

Abstract

This application note provides a comprehensive, standardized protocol for evaluating the anticancer potential of 2,4-dimethyl-cyclohexanecarboxamide. While carboxamide derivatives are well-documented for their pharmacological versatility—ranging from TRP channel modulation (cooling agents) to kinase inhibition—this specific scaffold requires a rigorous, self-validating screening pipeline to distinguish non-specific toxicity from targeted antineoplastic activity. This guide outlines the workflow from compound formulation to mechanistic deconvolution, focusing on cytotoxicity profiling, selectivity index (SI) determination, and apoptosis induction.

Introduction & Rationale

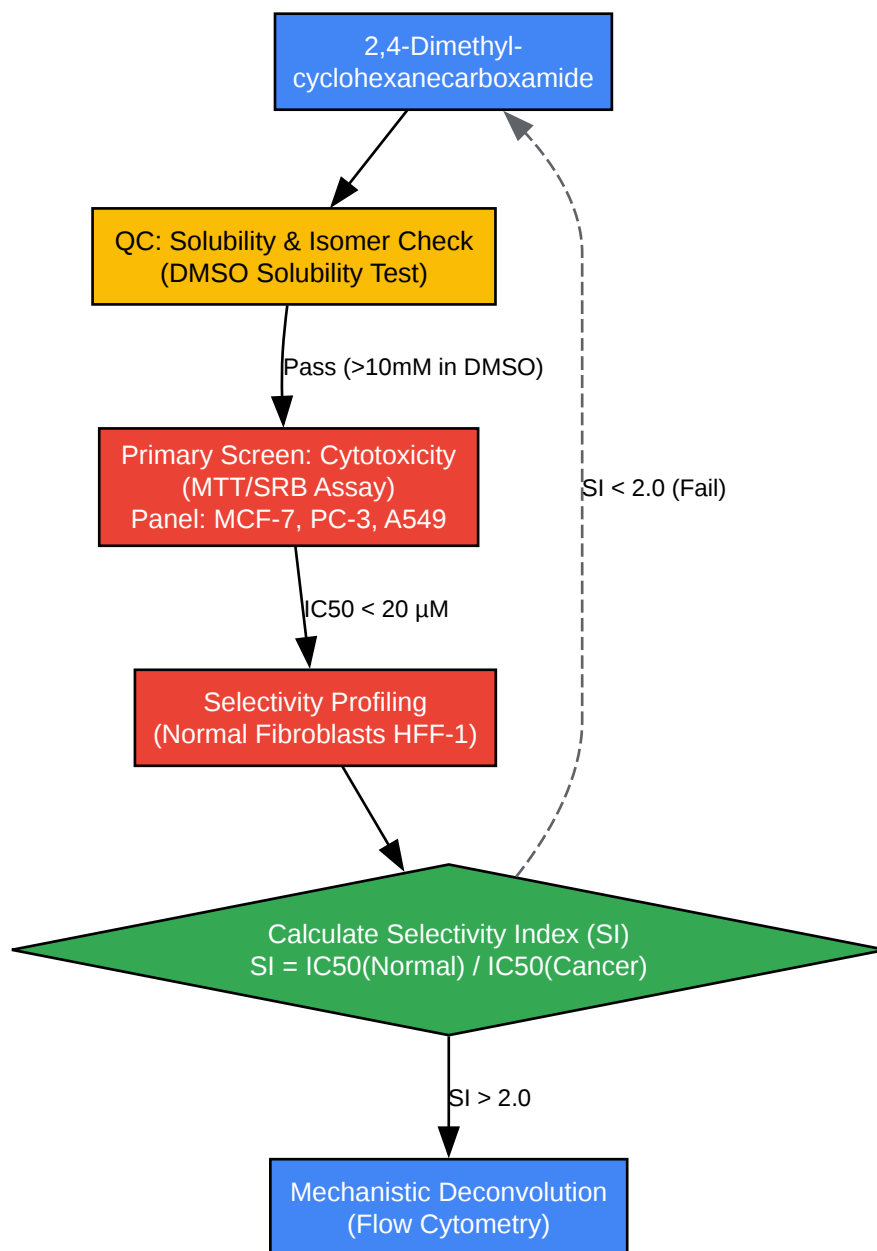
The cyclohexane-carboxamide pharmacophore is structurally related to several bioactive lipid mimetics and TRP (Transient Receptor Potential) channel modulators (e.g., WS-3, WS-23). Recent medicinal chemistry efforts have pivoted these scaffolds toward oncology due to their ability to:

- **Modulate Calcium Signaling:** Agonism of TRPM8 (often upregulated in prostate and pancreatic cancers) can disrupt calcium homeostasis, leading to mitochondrial dysfunction.
- **Inhibit Kinases:** The carboxamide moiety serves as a hydrogen-bond donor/acceptor pair, mimicking the ATP-binding pocket interactions seen in VEGFR and EGFR inhibitors.
- **Induce Apoptosis:** Lipophilic cyclohexane derivatives have shown efficacy in permeabilizing the mitochondrial outer membrane (MOMP), triggering the intrinsic apoptotic pathway.

Stereochemistry Warning: The 2,4-dimethyl substitution pattern on the cyclohexane ring creates potential for cis and trans diastereomers. Activity often differs significantly between isomers. This protocol assumes a racemic mixture or a defined isomer but recommends analytical verification (NMR/HPLC) prior to screening.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening campaign, ensuring resources are only allocated to "Hit" compounds that pass the Selectivity Index threshold.



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Caption: Step-wise screening pipeline. Progression to mechanistic studies is gated by a Selectivity Index (SI) > 2.0 to filter out general toxins.

Protocol 1: Compound Formulation & Handling

Objective: To prepare a stable, precipitation-free stock solution. Carboxamides can be hydrophobic; improper solubilization is the #1 cause of false negatives.

Materials:

- 2,4-dimethyl-cyclohexanecarboxamide (Solid, >95% purity).
- DMSO (Dimethyl Sulfoxide), sterile filtered, cell-culture grade.
- Vortex mixer and Sonicator.

Procedure:

- Molarity Calculation: Calculate the molecular weight (MW \approx 155.24 g/mol).
- Stock Preparation: Weigh approximately 5–10 mg of compound. Dissolve in DMSO to achieve a 20 mM stock concentration.
 - Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.
- Visual QC: Inspect the solution against a dark background. It must be crystal clear.
- Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 2: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) across a panel of cancer cell lines.

Target Panel:

- MCF-7 (Breast Adenocarcinoma) - Sensitive to apoptotic inducers.
- PC-3 (Prostate Carcinoma) - Relevant due to TRPM8 expression in prostate tissues.
- HFF-1 or MRC-5 (Normal Fibroblasts) - Required control for selectivity.

Methodology:

- Seeding: Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 μ L media. Incubate for 24 hours to allow attachment.
- Treatment:
 - Prepare serial dilutions of the compound in culture media.
 - Range: 0.1, 0.5, 1, 5, 10, 50, 100 μ M.
 - Vehicle Control: DMSO matched to the highest concentration (must be <0.5% v/v).
 - Positive Control: Doxorubicin (1 μ M) or Cisplatin (10 μ M).
- Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.
- Development:
 - Add 10 μ L of MTT reagent (5 mg/mL) to each well. Incubate 3–4 hours.
 - Aspirate media carefully.
 - Solubilize formazan crystals with 100 μ L DMSO.
- Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =

. Fit data to a 4-parameter logistic regression to derive IC₅₀.

Protocol 3: Mechanistic Validation (Flow Cytometry)

If the compound shows an IC₅₀ < 10 μ M and SI > 2, proceed to determine how it kills the cells.

A. Annexin V/PI Apoptosis Assay

Rationale: Distinguishes between apoptotic cell death (programmed) and necrotic cell death (toxic rupture).

- Treatment: Treat cells at IC₅₀ and 2x IC₅₀ for 24 hours.

- Staining: Harvest cells (keep floating cells!). Wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).
- Acquisition: Analyze on a flow cytometer.
 - Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
 - Q2 (Annexin+/PI+): Late Apoptosis.
 - Q1 (Annexin-/PI+): Necrosis (Undesired, suggests toxicity).

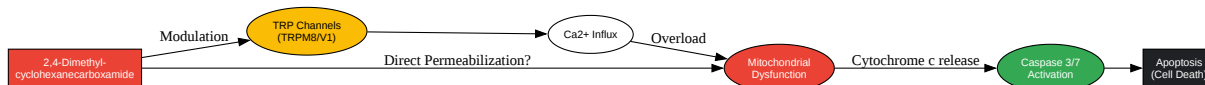
B. Cell Cycle Analysis

Rationale: Carboxamides often arrest cells in G1 or G2/M phases by interfering with tubulin or cyclin-dependent kinases.

- Fixation: Fix treated cells in 70% ice-cold ethanol overnight.
- Staining: Stain with PI/RNase staining buffer for 30 mins at 37°C.
- Analysis: Measure DNA content histograms. Look for "Sub-G1" peak (apoptosis) or arrest at G0/G1.

Hypothetical Mechanism of Action

Based on structural analogs (indole-carboxamides and cyclohexanediones), the following signaling pathway is the working hypothesis for 2,4-dimethyl-cyclohexanecarboxamide.



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Caption: Hypothetical apoptotic induction pathway involving Calcium overload and Mitochondrial Outer Membrane Permeabilization (MOMP).

Data Reporting Template

Summarize your screening results in the following format to facilitate decision-making.

Cell Line	Tissue Origin	IC50 (μM)	R ² Value	Selectivity Index (SI)*
MCF-7	Breast Cancer	[Data]	>0.95	N/A
PC-3	Prostate Cancer	[Data]	>0.95	N/A
HFF-1	Normal Fibroblast	[Data]	>0.95	Reference

*SI = IC50 (HFF-1) / IC50 (Cancer Cell). Target SI > 2.0; Ideal SI > 10.0.

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